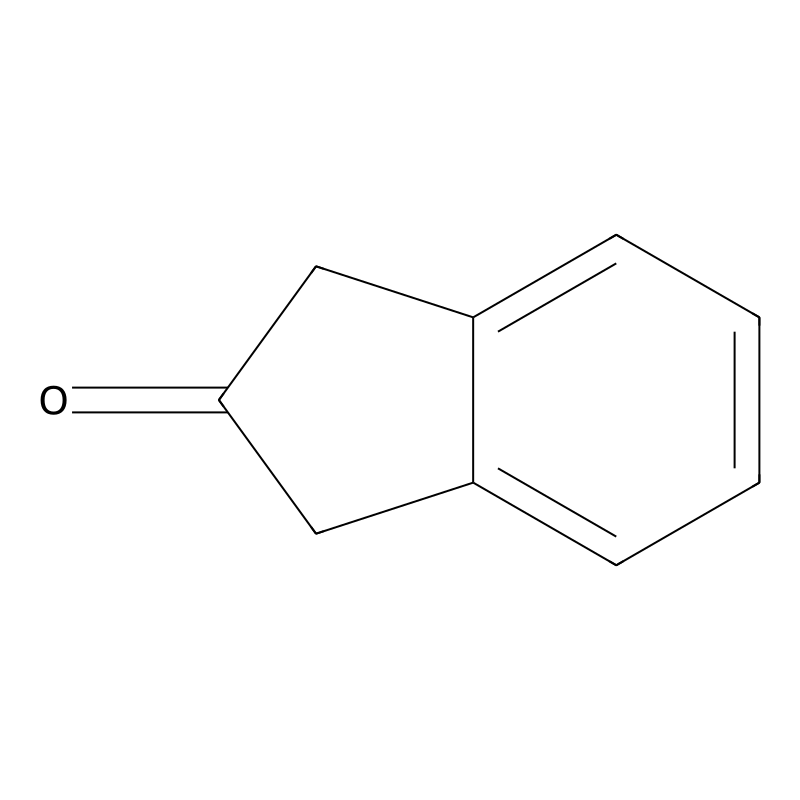

2-Indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Synthesis:

- -Indanone serves as a valuable starting material for the synthesis of diverse organic compounds with various functionalities.

- It can be readily modified through different chemical reactions to generate complex molecules with specific properties.

- For example, studies have shown its utility in the synthesis of indene-fused porphyrins, which are molecules with potential applications in photodynamic therapy and solar energy conversion [].

Scaffold for Drug Discovery:

- The core structure of 2-Indanone can act as a scaffold for the development of new drugs [].

- By attaching various functional groups to its core, researchers can create novel molecules with the potential to target specific biological processes.

- This approach can be beneficial in exploring new therapeutic options for various diseases.

Investigation of Biological Activities:

- While not yet fully established, some studies suggest that 2-Indanone itself may possess certain biological activities.

- Research suggests potential anti-inflammatory and anti-cancer properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms [, ].

2-Indanone is an organic compound with the molecular formula and a chemical structure characterized by a ketone functional group attached to the second carbon of an indan ring system. It is a colorless to pale yellow liquid with a distinctive odor, commonly used as a building block in organic synthesis. The compound is known for its role in various

- Nucleophilic Addition: The carbonyl group of 2-Indanone can undergo nucleophilic addition reactions, forming alcohols upon reaction with nucleophiles.

- Enolate Formation: Under basic conditions, 2-Indanone can form enolates, which are useful intermediates in further reactions such as alkylation or acylation .

- Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the combination of two reactants with the loss of a small molecule, typically water.

Studies have indicated that 2-Indanone exhibits various biological activities:

- Antimicrobial Properties: Some research suggests that 2-Indanone has antimicrobial effects against certain bacteria and fungi.

- Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further pharmacological investigation .

- Cytotoxicity: There is evidence that 2-Indanone may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of 2-Indanone can be achieved through several methods:

- Dehydration of Indene Glycol: This method involves the acid-catalyzed dehydration of indene glycol to yield 2-Indanone .

- Oxidation of Indenediol: Using hydrogen peroxide as an oxidizing agent, 1,2-indenediol can be converted into 2-Indanone in the presence of acetic acid and acetic anhydride as catalysts .

- Annulation Reactions: Recent advancements have introduced [4 + 1] annulation reactions as a method for synthesizing 2-Indanone derivatives through cyclopropanone intermediates .

2-Indanone finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumery and flavoring agents.

- Material Science: It is used in the development of polymers and other materials due to its reactivity and ability to form complex structures.

Interaction studies involving 2-Indanone focus on its reactivity with other chemical species:

- Reactions with Nucleophiles: The compound readily reacts with nucleophiles such as amines and alcohols, leading to the formation of diverse derivatives.

- Complex Formation: It can form complexes with metal ions, which may enhance its reactivity or alter its properties for specific applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Indanone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Indanone | C9H8O | Ketone at the first position of the indan ring. |

| Indene | C9H8 | Unsaturated hydrocarbon; lacks a carbonyl group. |

| 3-Indanone | C9H8O | Ketone at the third position; different reactivity profile. |

| Acetophenone | C8H8O | Aromatic ketone; structurally different from indans. |

While these compounds share some structural characteristics with 2-Indanone, their distinct functional groups and positions lead to unique chemical behaviors and applications.

Classical Oxidation of Indene and Derivatives

The most commonly reported synthesis of 2-indanone involves the oxidation of indene using various conditions. This approach has been widely utilized due to its efficiency and straightforward procedure. The classical method described in Organic Syntheses involves treating indene with a mixture of formic acid and hydrogen peroxide to afford the monoformate ester of indene 1,2-diol, followed by hydrolysis with sulfuric acid to yield 2-indanone.

The reaction sequence can be represented as:

- Indene + HCOOH/H₂O₂ → Monoformate ester of indene 1,2-diol

- Hydrolysis with H₂SO₄ → 2-Indanone

This synthetic pathway has evolved over time, with newer oxidizing agents including oxone and Wacker process conditions offering improved yields and selectivity. The indene glycol intermediate has also been obtained via alternative routes, such as through bromohydrin formation.

Another classical approach involves the Curtius degradation of 2-indenecarboxylic acid, which provides an alternative starting material for accessing 2-indanone.

[4+1] Annulation Reactions

A more recent and innovative approach to synthesizing 2-indanone derivatives involves [4+1] annulation reactions. Research published in Organic Letters describes a method where (trialkylsilyl)arylketenes combine with (trimethylsilyl)diazomethane in a novel [4+1] annulation process leading to 2-indanone derivatives.

The reaction involves the following key steps:

- Preparation of (trialkylsilyl)arylketene substrates via photochemical Wolff rearrangement of α-silyl-α-diazo ketones

- Reaction of these ketenes with (trimethylsilyl)diazomethane

- Formation of a 2,3-bis(silyl)cyclopropanone intermediate

- Equilibrium with an oxyallylic cation

- Electrocyclic closure to form the cyclopentenone ring

The proposed mechanism is illustrated below:

(Trialkylsilyl)arylketene + (TMS)diazomethane → 2,3-bis(silyl)cyclopropanone ⇌ oxyallylic cation → 2-indanone derivativeThis method has been demonstrated to be broadly applicable, producing various 2-indanone derivatives in good yields. Further advances in this area include asymmetric sulfur-ylide-mediated formal [4+1]-annulation reactions, which provide access to enantiomerically enriched 2-indanone derivatives.

Nickel-Catalyzed Hydroacylation Protocols

Recent advances in transition metal catalysis have led to the development of nickel-catalyzed intramolecular alkene hydroacylation protocols for the expeditious assembly of densely functionalized indanones. This approach utilizes nickel catalysts to facilitate the cyclization of appropriate precursors to form the indanone ring system.

A typical reaction employs a catalytic system comprising:

| Component | Role | Typical Example |

|---|---|---|

| Nickel source | Catalyst | Ni(OTf)₂ (10 mol%) |

| Ligand | Stabilizing agent | IPr (N-heterocyclic carbene, 10 mol%) |

| Reducing agent | Hydrogen source | TMDSO (tetramethyldisiloxane, 1.5 eq.) |

| Base | Activator | t-BuOLi (1.5 eq.) |

| Solvent | Reaction medium | 1,4-Dioxane (0.1 M) |

| Temperature | Reaction conditions | 140°C |

Control experiments have demonstrated that all components of this catalytic system are essential for optimal results, with the absence of nickel, ligand, or hydrogen source resulting in no product formation.

The proposed mechanism involves:

- Oxidative addition of a methyl ester to Ni(0)-IPr species to form an acyl-Ni(II)-OMe intermediate

- Transmetalation with the silane to generate an acyl-Ni(II)-H species

- Intramolecular π-bond insertion to form a six-membered acyl-Ni(II)-benzyl species

- Reductive elimination to form the desired indanone product with regeneration of the Ni(0) catalyst

Deuterium labeling experiments confirm that the hydrogen at the 3-position of the product originates from the silane reducing agent, supporting the proposed mechanistic pathway.

This methodology features good functional group tolerance and allows for easy post-synthetic modification, making it valuable for the synthesis of medicinally active indanone derivatives.

Photochemical and Silylation-Based Approaches

Photocatalytic methods have emerged as powerful tools for the synthesis of various heterocyclic compounds, including indanones. A recent publication describes a photocatalytic synthesis of indanone derivatives using diazo compounds as radical precursors.

The method involves the photocatalytic activation of diazo esters, which then undergo a series of transformations leading to indanone structures. This approach has been demonstrated to be applicable to a variety of diazo esters, generating indanones in good yields (typically 75-90%).

The advantages of this photochemical approach include:

- Mild reaction conditions

- High functional group tolerance

- Operational simplicity

- Good to excellent yields

Another silylation-based approach involves the use of (trialkylsilyl)arylketenes as annulation substrates. These are prepared via the photochemical Wolff rearrangement of α-silyl-α-diazo ketones, which are themselves synthesized by silylation of corresponding diazo ketones. This method provides a versatile route to functionalized 2-indanones with control over substitution patterns.

Intramolecular Diazoketone Insertion

The reaction of α-diazoketones derived from phenylacetic acid derivatives offers another efficient route to 2-indanones. This methodology relies on the intramolecular insertion of the carbene (generated from the diazo group) into an aromatic C-H bond.

When α-diazoketones from phenylacetic acid derivatives are subjected to appropriate conditions (typically metal catalysts such as rhodium or copper complexes), they undergo decomposition to form carbene intermediates. These highly reactive species then insert into the neighboring aromatic C-H bond to form the new C-C bond required for the indanone ring system.

A typical reaction sequence involves:

- Preparation of an α-diazoketone from a phenylacetic acid derivative

- Metal-catalyzed decomposition of the diazoketone to generate a carbene intermediate

- Intramolecular C-H insertion to form the cyclopentanone ring

- Formation of the 2-indanone product

This method provides 2-indanones in good yield and has been utilized in various synthetic applications due to its efficiency and selectivity.

Asymmetric fluorination of 2-indanone derivatives has emerged as a critical strategy for introducing chiral fluorine-containing quaternary centers. A landmark study demonstrated the use of a polystyrene-supported diphenylamine-linked bis(oxazoline)-copper(II) complex (PS-box-Cu(OTf)₂) in continuous flow systems, achieving enantioselectivities up to 99% and yields of 99% for alkyl 1-indanone-2-carboxylates [3]. This system outperformed traditional batch reactors by enabling a turnover number (TON) exceeding 4000, attributed to the enhanced mass transfer and consistent catalyst activation in flow conditions [3].

Alternative catalytic systems have explored europium(III) triflate paired with chiral pybox ligands, which facilitated α-fluorination of tertiary β-keto esters derived from 2-indanone. Using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, this method achieved enantiomeric excess (ee) values up to 97% under mild conditions [7] [8]. Comparative studies revealed that steric hindrance in the ester group (e.g., tert-butyl vs. ethyl) significantly influenced selectivity, with bulkier substrates favoring higher ee values due to restricted transition-state conformations [7] [8].

Copper(II)-bis(oxazoline) complexes have also proven effective, particularly for benzyl and tert-butyl 1-indanone-2-carboxylates. For example, Shibata and collaborators reported a Ni(ClO₄)₂·6H₂O/Ph-box-Cu(II) system that delivered 93% ee for tert-butyl derivatives, while Kesavan’s work with Nap-box-Cu(II) yielded 34% ee for ethyl analogs, underscoring the ligand’s role in stereochemical outcomes [8].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has expanded the structural diversity of 2-indanone derivatives through cross-coupling and tandem cyclization strategies. A rhodium-catalyzed tandem carborhodium/cyclization process enabled the one-pot synthesis of 2,3-disubstituted indanones from internal acetylenes in water, achieving yields of 78–94% without exogenous ligands [2]. This method’s sustainability stems from its aqueous solvent system and tolerance for functional groups such as esters, halides, and heteroaryl moieties [2].

Palladium-catalyzed α-arylation of 3-aryl-1-indanones with aryl bromides has been optimized using sodium tert-butoxide as a base, providing stereoselective access to tetracyclic pauciflorol F analogs with >20:1 diastereomeric ratios [6]. Similarly, Suzuki–Miyaura cross-coupling followed by acid-catalyzed cyclization allowed modular assembly of indenones and indanones from boronic acids and α-halo ketones, albeit with modest yields (45–72%) [4].

Notably, palladium-mediated cross-coupling of enol triflates derived from N-methyl-2-indolone with alkenylstannanes and acetylenes produced 2-substituted indoles in 65–92% yields [5]. The reactivity of these triflates was found to depend on the electron-withdrawing nature of the lactam ring, with 2-indanone-derived substrates exhibiting higher activity than coumaranone analogs [5].

Supported Catalysts in Continuous Flow Systems

Immobilized catalysts in continuous flow reactors have addressed limitations in catalyst recovery and scalability for 2-indanone functionalization. The PS-box-Cu(OTf)₂ system exemplified this approach, maintaining catalytic activity over 50 cycles without leaching or degradation [3]. This platform reduced reaction times from hours to minutes compared to batch protocols, while the polystyrene support’s macroporous structure prevented pore-blocking by bulky substrates [3].

Further innovations include mechanochemical methods using chiral diphenylamine-box-Cu(OTf)₂ complexes in solvent-free ball mill reactors. These conditions accelerated fluorination reactions, achieving 99% ee for tert-butyl 1-indanone-2-carboxylates within 30 minutes, compared to 24 hours in solution-phase systems [8]. The absence of solvent minimized side reactions and simplified product purification, highlighting the potential for industrial-scale applications [8].

Acetylcholinesterase Inhibition

2-Indanone derivatives have demonstrated remarkable acetylcholinesterase (AChE) inhibitory activity, with some compounds exhibiting potency superior to established therapeutic agents. Research has identified compound 6a, featuring a piperidine group linked to the indanone core via a two-carbon spacer, as exceptionally potent with an IC₅₀ value of 0.0018 μM [1]. This represents a 14-fold enhancement in potency compared to donepezil, the current gold standard for Alzheimer disease treatment.

The mechanism of AChE inhibition by 2-indanone derivatives involves both competitive and non-competitive interactions. Molecular docking studies reveal that these compounds interact with multiple binding sites within the enzyme active site [2] [3]. The indanone core establishes hydrophobic interactions with aromatic residues, while substituent groups can form hydrogen bonds with key amino acid residues. Structure-activity relationship analysis demonstrates that modifications at the 2-position, particularly the introduction of piperidine-containing side chains, significantly enhance binding affinity and selectivity [1].

Cyclooxygenase-2 Selective Inhibition

2-Indanone derivatives exhibit selective cyclooxygenase-2 (COX-2) inhibition through a unique mechanism involving Schiff base formation. CGP 28238, a prototype indanone derivative, demonstrates time-dependent and reversible COX-2 inhibition with IC₅₀ values ranging from 0.131 to 2.74 μM [4]. The selectivity for COX-2 over COX-1 stems from the formation of a Schiff base between the oxo-group of the indanone and amino groups within the COX-2 active site, providing additional binding forces that enhance inhibitor specificity [4].

This mechanism represents a significant advancement over traditional non-steroidal anti-inflammatory drugs, as selective COX-2 inhibition reduces gastrointestinal toxicity while maintaining anti-inflammatory efficacy. The indanone scaffold allows for structural modifications that fine-tune selectivity profiles and optimize therapeutic windows [5] [6].

Monoamine Oxidase B Inhibition

2-Benzylidene-1-indanone derivatives function as potent and selective monoamine oxidase B (MAO-B) inhibitors, with IC₅₀ values ranging from 0.0044 to 40.5 μM [7]. The inhibition mechanism is reversible and competitive, making these compounds attractive candidates for treating Parkinson disease and other neurodegenerative disorders where MAO-B overactivity contributes to pathology [8].

Structure-activity relationship analysis reveals that 5-hydroxy substitution on the indanone ring significantly enhances MAO-B selectivity and potency. Compound 5g, bearing a 5-hydroxy group, exhibits exceptional inhibitory activity with high selectivity over MAO-A [7]. The reversible nature of inhibition is advantageous compared to irreversible MAO inhibitors, as it reduces the risk of tyramine-induced hypertensive crises and allows for more predictable pharmacokinetic profiles [9].

Tubulin Polymerization Inhibition

2-Indanone derivatives demonstrate significant antitumor activity through tubulin polymerization inhibition, competing with colchicine for binding sites on tubulin. The most potent derivatives exhibit IC₅₀ values between 0.37 and 9.5 μM for tubulin polymerization inhibition [10] [11]. Compound 5m, featuring a 6-methoxy substitution, shows particularly strong activity with an IC₅₀ of 0.37 μM [10].

The mechanism involves binding to the colchicine binding site on β-tubulin, disrupting microtubule formation essential for cell division. Molecular docking studies reveal that the trimethoxyphenyl group establishes hydrogen bond interactions with Cys241, while the indanone core provides hydrophobic interactions with surrounding amino acid residues [10]. This dual binding mode stabilizes the inhibitor-tubulin complex and prevents normal spindle formation during mitosis [11].

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibition

2-Indanone derivatives exhibit dual activity as both AChE and BACE-1 inhibitors, with IC₅₀ values below 1.0 μM for BACE-1 inhibition [12]. The presence of a benzylidene double bond in the indanone structure enhances BACE-1 inhibitory activity by providing the structural rigidity necessary for optimal binding to the enzyme active site [12]. This dual inhibition represents a significant advancement in Alzheimer disease drug development, as targeting multiple pathological pathways simultaneously may provide superior therapeutic outcomes.

| Enzyme Target | IC₅₀ Range (μM) | Most Potent Derivative | Inhibition Mechanism |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 0.0018 - 34.5 | Compound 6a (Piperidine-linked) | Mixed/Non-competitive |

| Cyclooxygenase-2 (COX-2) | 0.131 - 2.74 | CGP 28238 | Selective COX-2 via Schiff base formation |

| Monoamine Oxidase B (MAO-B) | 0.0044 - 40.5 | Compound 5g (5-hydroxy substituted) | Reversible competitive |

| Tubulin Polymerization | 0.37 - 9.5 | Compound 5m (6-methoxy substituted) | Colchicine binding site competition |

| Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) | <1.0 | Compounds 15-22 | Active site interaction |

| Butyrylcholinesterase (BuChE) | 1.27 - 15.1 | Donepezil control | Mixed/Non-competitive |

Antioxidant and Neuroprotective Properties

Free Radical Scavenging Activity

2-Indanone derivatives exhibit significant antioxidant properties through multiple mechanisms of free radical scavenging. 2-Arylidene-1-indandione derivatives demonstrate DPPH radical scavenging activity ranging from 10.5% to 80.1% at 100 μM concentrations [13]. Compound 10, featuring phenolic hydroxyl groups, shows the strongest scavenging activity at 85-90%, correlating with its ability to generate phenoxide anions that effectively neutralize free radicals [13].

The antioxidant mechanism involves electron donation from the indanone scaffold to reactive oxygen species, forming stable radical intermediates. The presence of hydroxyl groups, particularly at the 5 and 6 positions of the indanone ring, significantly enhances antioxidant potency by providing additional electron-donating sites [13]. This property is particularly relevant for neuroprotective applications, as oxidative stress plays a central role in neurodegenerative disease progression.

Neuroprotective Mechanisms

2-Indanone derivatives demonstrate superior neuroprotective effects through multiple pathways, including ischemia-reperfusion protection and prevention of neuronal cell death. Compound 4, an indanone-piperidine hybrid, exhibits remarkable neuroprotective activity in oxygen glucose deprivation/reperfusion models, reducing infarct volume to 18.45% at a 40 mg/kg dose [14] [15]. This effect surpasses that of edaravone, a clinically approved neuroprotective agent, highlighting the therapeutic potential of 2-indanone derivatives.

The neuroprotective mechanism involves multiple pathways: enhancement of cellular antioxidant defenses, modulation of inflammatory responses, and protection against excitotoxicity. 2-Indanone derivatives increase superoxide dismutase and peroxidase activity in neuronal cells, strengthening endogenous antioxidant systems [16]. Additionally, these compounds demonstrate blood-brain barrier permeability, with Kp values indicating favorable central nervous system penetration [14] [17].

Metal Chelation Properties

2-Indanone derivatives function as effective metal chelators, particularly for iron, copper, and zinc ions involved in neurodegenerative processes. Novel hydroxybenzylidene-1-indanone derivatives form stable complexes with Fe²⁺, Fe³⁺, and other transition metals [18]. This metal chelation capability is crucial for neuroprotection, as metal-catalyzed oxidative stress contributes significantly to neuronal damage in Alzheimer and Parkinson diseases.

The chelation mechanism involves coordination of metal ions through oxygen atoms in the indanone carbonyl and hydroxyl substituents. Compound 41, a benzylideneindanone derivative, demonstrates exceptional multifunctional activity, combining metal chelation with antioxidant properties and achieving 80.1% inhibition of amyloid beta aggregation [19]. This multitarget approach represents a significant advancement in neurodegenerative disease therapy.

Anti-inflammatory Activity

2-Indanone derivatives exhibit potent anti-inflammatory effects through inhibition of pro-inflammatory mediators. Compound 8f shows improved anti-inflammatory activities with 81.41% inhibition of IL-6 and 79.29% inhibition of TNF-α production in lipopolysaccharide-stimulated macrophages [20]. The anti-inflammatory mechanism involves suppression of nuclear factor-κB signaling pathways and reduction of cyclooxygenase-2 expression.

Structure-activity analysis reveals that 5,6-dimethoxy substitution optimizes anti-inflammatory activity, while maintaining favorable safety profiles in hepatic cell lines [20]. The combination of anti-inflammatory and neuroprotective properties makes 2-indanone derivatives particularly valuable for treating neuroinflammatory conditions.

| Compound/Derivative | DPPH Scavenging (%) | Neuroprotective Effect | Cell Viability (μM range) | Mechanism |

|---|---|---|---|---|

| 2-Arylidene-1-indandione (Compound 10) | 85-90 | Anti-inflammatory (57% edema reduction) | 100 (no toxicity) | Free radical scavenging |

| Indanone-piperidine hybrid (Compound 4) | Not reported | Superior to edaravone (18.45% infarct volume) | 3.125-100 (no cytotoxicity) | Ischemia-reperfusion protection |

| 2-Benzylidene-1-indanone derivatives | 10.5-80.1 | Moderate to strong | 10-30x IC₅₀ values | Multi-pathway modulation |

| Donepezil (Reference) | Standard control | Established standard | Established safety profile | Cholinesterase inhibition |

| Compound 41 (Benzylideneindanone) | 80.1 | Multifunctional protection | 20 (significant protection) | Metal chelation + antioxidant |

| Substituted indanone derivatives | Variable | Concentration-dependent | Variable based on substitution | Multiple antioxidant pathways |

Structure-Activity Relationship (SAR) Analysis

Core Scaffold Modifications

The 2-indanone core serves as a privileged scaffold that can accommodate diverse structural modifications while maintaining biological activity. The rigid bicyclic structure provides an optimal framework for enzyme binding, with the carbonyl group acting as a crucial pharmacophore for hydrogen bonding interactions [21] [22]. Modifications to the indanone ring system, particularly at the 5 and 6 positions, significantly influence target selectivity and potency.

The planarity of the indanone-arylidene system is essential for biological activity, as it allows for optimal π-π stacking interactions with aromatic amino acid residues in target proteins [22]. Substitutions that disrupt this planarity generally result in reduced activity, while those that enhance rigidity often improve binding affinity and selectivity.

Substitution Pattern Analysis

Position-Specific Effects

5-Hydroxy substitution consistently enhances MAO-B inhibitory activity while maintaining selectivity over MAO-A [7]. This effect results from specific hydrogen bonding interactions with amino acid residues in the MAO-B active site that are not present in MAO-A. The 5-hydroxy group also contributes to antioxidant activity through its phenolic character.

6-Methoxy substitution optimizes tubulin binding affinity and AChE inhibitory activity [10]. The methoxy group provides favorable hydrophobic interactions with binding pocket residues while avoiding steric clashes that reduce activity. This substitution pattern represents an optimal balance between lipophilicity and hydrogen bonding capacity.

Side Chain Optimization

Piperidine-containing side chains at the 2-position dramatically enhance AChE selectivity and potency. The optimal configuration involves a two-carbon spacer between the indanone core and piperidine ring, allowing proper positioning within the enzyme active site [1]. Longer or shorter spacers result in reduced activity due to suboptimal binding geometry.

Benzylidene substitutions introduce additional pharmacophoric elements that can interact with multiple binding sites simultaneously. The double bond configuration is critical, with E-isomers generally showing superior activity compared to Z-isomers due to favorable spatial arrangements [20].

Multi-target Design Strategies

The development of multi-target-directed ligands represents a significant advancement in 2-indanone medicinal chemistry. Successful multi-target compounds combine structural elements that independently contribute to different biological activities. For example, compound 41 incorporates features for amyloid beta aggregation inhibition, metal chelation, and antioxidant activity within a single molecular framework [19].

Design strategies focus on identifying structural motifs that provide synergistic effects rather than simple additive properties. The indanone scaffold serves as an ideal platform for such designs due to its ability to accommodate diverse substituents while maintaining drug-like properties including blood-brain barrier permeability and metabolic stability [23].

Optimization Guidelines

Structure-activity relationship analysis reveals several key optimization principles for 2-indanone derivatives:

Hydroxyl group positioning: 5-Hydroxy substitution optimizes MAO-B selectivity, while 6-hydroxy enhances AChE activity. Multiple hydroxyl groups can provide antioxidant benefits but may reduce bioavailability.

Methoxy substitution effects: 6-Methoxy groups enhance tubulin binding, while 5,6-dimethoxy combinations optimize anti-inflammatory activity. Methoxy groups generally improve metabolic stability compared to hydroxyl groups.

Halogen substitution impacts: Halogen atoms at appropriate positions on aromatic rings can enhance binding affinity through halogen bonding interactions while improving metabolic stability.

Amine incorporation strategies: Secondary and tertiary amines in side chains can improve selectivity profiles and provide opportunities for salt formation to enhance aqueous solubility.

| Structural Feature | Effect on Activity | Target Specificity | Optimal Position |

|---|---|---|---|

| 5-Hydroxy substitution | Enhanced MAO-B inhibition | MAO-B selective | C-5 position |

| 6-Methoxy substitution | Improved tubulin binding | Tubulin/AChE dual activity | C-6 position |

| Piperidine side chain | Increased AChE selectivity (14-fold vs donepezil) | AChE preferential | 2-carbon spacer |

| Benzylidene double bond | Enhanced BACE-1 inhibition | BACE-1/AChE dual activity | Exocyclic position |

| Trimethoxyphenyl group | Tubulin polymerization inhibition | Tubulin specific | Para position |

| Halogen substitution | Moderate MAO-B enhancement | MAO-B preferential | Benzene ring |

| Dioxole protection | Reduced activity | Loss of selectivity | Not applicable |

| Amino group substitution | Variable effects on enzyme selectivity | Multi-target potential | Various positions |

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 90 of 91 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website